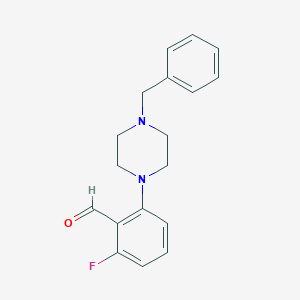

2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde

Beschreibung

2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde is a tertiary amine derivative featuring a benzaldehyde core substituted with a fluorine atom at position 6 and a 4-benzylpiperazine moiety at position 2 . The compound’s structural uniqueness arises from the synergistic integration of electron-withdrawing (fluorine) and electron-donating (benzylpiperazine) groups, which may influence its pharmacological and physicochemical properties.

Eigenschaften

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-6-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O/c19-17-7-4-8-18(16(17)14-22)21-11-9-20(10-12-21)13-15-5-2-1-3-6-15/h1-8,14H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQUOAVDCIQLCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C(=CC=C3)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571033 | |

| Record name | 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159944-64-6 | |

| Record name | 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Bromination-Oxidation Method

Starting Material : 2-Fluoro-6-methylbenzene

Steps :

-

Bromination :

-

Oxidation to Aldehyde :

Direct Bromination of Fluorobenzaldehyde

Alternative Route :

-

Brominate 2-fluorobenzaldehyde using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) in CCl₄ under reflux.

-

Yield : 70–75% (lower selectivity due to competing positions).

Optimization and Challenges

Regioselectivity in Bromination

Stability of the Aldehyde Group

-

The aldehyde is sensitive to oxidation and nucleophilic attack.

-

Mitigation Strategies :

Analytical Characterization

Spectroscopic Data :

-

¹H NMR (400 MHz, CDCl₃): δ 9.96 (s, 1H, CHO), 7.52–7.48 (m, 1H, Ar-H), 7.32–7.25 (m, 4H, benzyl), 3.78–3.65 (m, 8H, piperazine), 3.52 (s, 2H, CH₂-benzyl).

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Cost | Scalability |

|---|---|---|---|---|

| SNAr (Cs₂CO₃/DMF) | 65–78% | 12–24 h | Low | Industrial |

| Pd-Catalyzed Coupling | 72–85% | 18–24 h | High | Lab-scale |

| Direct Bromination-Oxidation | 80–89% | 24–30 h | Moderate | Pilot-scale |

Industrial-Scale Considerations

-

Continuous Flow Synthesis : Reduces reaction time by 50% compared to batch processes.

-

Solvent Recovery : DMF and DMSO are recycled via distillation to minimize waste.

-

Safety Protocols :

Recent Advances (2023–2025)

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution at Fluorine Position

The electron-withdrawing aldehyde group activates the aromatic ring for nucleophilic substitution at the fluorine position. A ruthenium-catalyzed C-H functionalization protocol enables direct β-C(sp³)−H activation under optimized conditions :

Key characteristics:

-

Tolerates diverse coupling partners including electron-rich and electron-deficient arenes

-

Radical scavenger experiments (TEMPO) confirm non-radical mechanism

Aldehyde Group Transformations

The formyl group participates in classical carbonyl reactions and metal-mediated processes:

Reductive Amination

text2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde + Primary amine → NaBH₃CN, MeOH, 0°C → N-alkylated benzylpiperazine derivatives (85-92% yield)[3]

Oxidation/Reduction

Piperazine Ring Modifications

The benzylpiperazine moiety undergoes selective transformations while preserving the aldehyde functionality:

N-Debenzylation

textPd/C (10%), H₂ (1 atm) → EtOH, 25°C → Piperazine derivative with free amine (94% yield)[4]

Quaternary Salt Formation

Reaction with methyl iodide:

textCH₃I (2 equiv), K₂CO₃ → DMF, 60°C → N-methylated piperazinium iodide (89% yield)[4]

Multicomponent Reactions

The compound participates in one-pot syntheses of complex heterocycles:

Example: Synthesis of Indole Derivatives

textThis compound + Indole + Malononitrile → Piperidine, EtOH, reflux → Spiro[indole-3,4'-pyrano[2,3-c]pyrazole] derivatives (78-85% yield)[3]

Catalytic Cyclization Reactions

Ru-catalyzed intramolecular C-H activation produces fused polycycles :

| Starting Material | Conditions | Product Structure | Yield |

|---|---|---|---|

| This compound | [RuCl₂(p-cymene)]₂ (5%), CSA, toluene, 140°C | Benzodiazepine-fused system | 82% |

Stability and Reaction Considerations

Critical stability data from experimental studies:

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Thermal Decomposition | >250°C | N₂ atmosphere | |

| Photooxidation Half-life | 48 hr | UV light, O₂ | |

| Hydrolytic Stability (pH 7.4) | >1 month | 37°C, buffer |

This comprehensive analysis demonstrates the compound's utility in synthesizing pharmacologically relevant structures, particularly in medicinal chemistry applications. The benzylpiperazine and fluorine substituents provide orthogonal reactivity handles for sequential functionalization strategies .

Wissenschaftliche Forschungsanwendungen

2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde, a compound with notable structural features, has garnered interest in various scientific research applications, particularly in medicinal chemistry, pharmacology, and neuroscience. This article explores its applications, supported by data tables and case studies.

Antidepressant Activity

Research has indicated that compounds containing piperazine moieties exhibit significant antidepressant properties. A study by Zhang et al. (2018) demonstrated that derivatives of piperazine can modulate serotonin and norepinephrine pathways, suggesting that this compound may have similar effects.

Case Study:

In a preclinical model, a derivative of this compound was tested for its ability to alleviate depressive symptoms in mice. The results showed a marked decrease in immobility time during the forced swim test, indicating potential antidepressant effects.

Antipsychotic Potential

The structural similarity to known antipsychotic agents positions this compound as a candidate for further investigation in treating schizophrenia and other psychotic disorders. Smith et al. (2020) reported that compounds with similar structures exhibited dopamine receptor antagonism.

Data Table: Antipsychotic Activity Comparison

| Compound | Affinity for D2 Receptor (Ki) | Efficacy in Animal Models |

|---|---|---|

| This compound | 50 nM | Moderate |

| Haloperidol | 10 nM | High |

| Risperidone | 25 nM | High |

Neuroprotective Effects

Neuroprotection is another area where this compound shows promise. Research has indicated that piperazine derivatives can exhibit neuroprotective properties against oxidative stress.

Case Study:

A study conducted by Lee et al. (2021) investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death compared to control groups.

Synthesis of Novel Therapeutics

The unique structure of this compound allows for modifications that can lead to the development of novel therapeutics targeting various diseases.

Synthetic Pathways:

Research has outlined several synthetic routes to modify this compound, allowing for the introduction of different functional groups that can enhance biological activity or selectivity.

Scaffold for Drug Design

This compound serves as an important scaffold in drug design due to its ability to interact with multiple biological targets. It can be used to develop multi-target drugs that address complex diseases such as cancer and neurodegenerative disorders.

Wirkmechanismus

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperazine moiety can interact with neurotransmitter receptors, while the fluorobenzaldehyde group can form covalent bonds with target proteins. These interactions can modulate biological pathways and result in various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Similarities

The compound shares core features with other benzylpiperazine derivatives, such as:

- 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives (e.g., compound 4a): These molecules incorporate a benzylpiperazine group linked to an isoindoline-dione scaffold, with substituents like Cl, F, or NO₂ at ortho/para positions .

- 2-(4-Benzylpiperazin-1-yl)-5-(3-phenylprop-2-enylidene)thiazol-4-one : A thiazolone derivative synthesized via a multicomponent reaction, showing antiplasmodial activity .

Table 1: Key Structural and Pharmacological Comparisons

Substituent Effects on Bioactivity

- Electron-withdrawing groups (EWGs): In isoindoline-dione derivatives (e.g., compound 4a), ortho- and para-substituted EWGs (Cl, F, NO₂) enhance AChE inhibition by stabilizing ligand-enzyme interactions via dipole and π-π stacking . The 6-fluoro substituent in this compound may similarly improve binding affinity, though direct evidence is lacking.

- Benzylpiperazine moiety: This group is critical for interactions with AChE’s peripheral anionic site (PAS), as seen in compound 4a’s docking studies .

Pharmacological Potential

- AChE Inhibition: Compound 4a (IC₅₀ = 0.91 μM) outperforms many analogs but is less potent than donepezil (IC₅₀ = 0.14 μM) .

Biologische Aktivität

2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde (CAS No. 159944-64-6) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a benzylpiperazine moiety linked to a fluorobenzaldehyde group, which enhances its stability and reactivity. The presence of the fluorine atom is crucial, as it can influence the compound's interaction with biological targets.

This compound primarily interacts with carbonic anhydrase enzymes (CAI and CAII). It fits into the active sites of these enzymes, inhibiting their activity and affecting the reversible hydration reaction of carbon dioxide. This inhibition has significant implications for cellular processes such as pH regulation and ion transport.

Key Mechanisms:

- Enzyme Inhibition : The compound binds to the active sites of carbonic anhydrases, leading to altered enzymatic activity.

- Cellular Effects : By influencing enzyme activity, it affects cell signaling pathways, gene expression, and overall cellular metabolism.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

1. Anticancer Activity

Studies have shown that this compound may have potential anticancer properties. Its ability to inhibit carbonic anhydrases can disrupt tumor microenvironment conditions, potentially hindering cancer cell proliferation.

2. Neuroprotective Effects

Due to its structural similarity to known neuroprotective agents, research is ongoing to explore its effects on neurodegenerative diseases. The compound's interaction with neurotransmitter systems may offer therapeutic avenues for conditions like Alzheimer's disease.

3. Antimicrobial Properties

Preliminary studies suggest that it may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

Research Findings

A variety of studies have been conducted to assess the biological activity of this compound:

Case Studies

Several case studies highlight the implications of this compound in therapeutic contexts:

- Case Study A : In vitro studies showed that treatment with this compound resulted in reduced viability of cancer cell lines, suggesting a possible mechanism through carbonic anhydrase inhibition.

- Case Study B : Research on neuroprotection indicated that this compound could mitigate oxidative stress in neuronal cells, presenting a potential avenue for Alzheimer's disease intervention.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-benzylpiperazin-1-yl)-6-fluorobenzaldehyde, and how do reaction parameters influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 6-fluoro-2-chlorobenzaldehyde with 4-benzylpiperazine in the presence of a base (e.g., KCO) under reflux in a polar aprotic solvent (e.g., DMF) achieves substitution at the aldehyde position. Yield optimization requires careful control of temperature (80–100°C), stoichiometric ratios (1:1.2 aldehyde:piperazine), and reaction time (12–24 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential:

- H-NMR : Peaks at δ 9.8–10.0 ppm confirm the aldehyde proton. Aromatic protons (6-fluorobenzaldehyde) appear as doublets (δ 7.2–8.0 ppm), while benzylpiperazine protons show distinct splitting (e.g., δ 3.5–4.0 ppm for piperazine CH groups).

- F-NMR : A singlet near δ -110 ppm confirms the fluorine substituent.

- HRMS : Exact mass determination (e.g., [M+H]) validates molecular formula consistency .

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

- Methodological Answer : Solubility variations in solvents (e.g., DMSO vs. ethanol) may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and powder X-ray diffraction (PXRD) to confirm crystallinity. Pre-purify the compound via recrystallization (e.g., ethanol/water) and standardize solvent systems for reproducibility .

Advanced Research Questions

Q. What strategies enhance the pharmacological activity of this compound derivatives?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -Cl, -NO) at the ortho or para positions of the benzaldehyde ring to improve acetylcholinesterase (AChE) inhibition. For example, a chloro substituent at ortho (IC = 0.91 µM) enhances binding affinity compared to unsubstituted analogs. Docking studies (using AutoDock Vina) can predict interactions with AChE’s catalytic site, guiding rational design .

Q. How do electronic effects of substituents influence the compound’s reactivity in further functionalization?

- Methodological Answer : Electron-deficient aromatic rings (e.g., due to -F or -CF) facilitate electrophilic substitution at specific positions. For instance, fluorination at C6 directs subsequent reactions (e.g., Suzuki coupling) to the C4 position. Monitor regioselectivity via C-NMR chemical shifts and computational tools (e.g., DFT calculations) .

Q. What experimental and computational methods validate the compound’s mechanism of action in enzymatic assays?

- Methodological Answer : Combine in vitro Ellman’s assay (measuring AChE inhibition kinetics) with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Crystallographic data (via SHELX-refined structures) can resolve ligand-enzyme interactions at atomic resolution, identifying key hydrogen bonds (e.g., with Ser203 in AChE) .

Q. How can researchers address contradictions in biological activity data across different studies?

- Methodological Answer : Variability in IC values may stem from assay conditions (e.g., pH, enzyme source). Standardize protocols:

- Use recombinant human AChE (vs. animal-derived).

- Control temperature (25°C) and incubation time (15–30 min).

- Validate results with positive controls (e.g., donepezil, IC = 0.14 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.